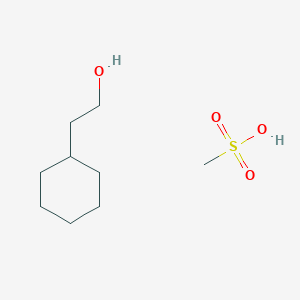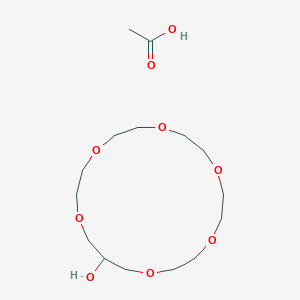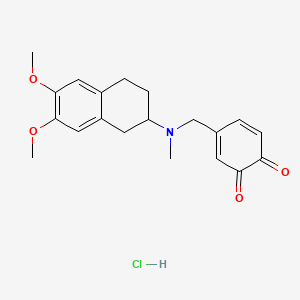
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes multiple methoxy groups and a hydrochloride salt, which contribute to its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- involves several steps. The starting materials typically include aromatic compounds with methoxy groups. The synthetic route may involve:
Aromatic substitution reactions: to introduce methoxy groups.
Cyclization reactions: to form the azocin ring structure.
Hydrogenation reactions: to reduce double bonds and introduce tetrahydro groups.
Methylation reactions: to add methyl groups.
Formation of the hydrochloride salt: through reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: for efficient synthesis.
Purification steps: such as crystallization or chromatography to isolate the desired product.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction reactions: The compound can be reduced to form different hydrogenated derivatives.
Substitution reactions: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: such as halogens or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- involves its interaction with molecular targets and pathways. The compound may:
Bind to specific receptors: or enzymes, modulating their activity.
Alter cellular signaling pathways: , affecting various biological processes.
Induce changes in gene expression: or protein synthesis, leading to physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- include:
- 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-2,10-dimethoxy-, hydrochloride, (±)- .
- 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-2,10,11-trimethoxy-6-(2-propenyl)-, hydrochloride, (±)- .
Uniqueness
The uniqueness of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
75370-39-7 |
|---|---|
Formule moléculaire |
C20H24ClNO4 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
4-[[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylamino]methyl]cyclohexa-3,5-diene-1,2-dione;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21(12-13-4-7-17(22)18(23)8-13)16-6-5-14-10-19(24-2)20(25-3)11-15(14)9-16;/h4,7-8,10-11,16H,5-6,9,12H2,1-3H3;1H |
Clé InChI |
FGIINDXKPXRHSO-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=O)C(=O)C=C1)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
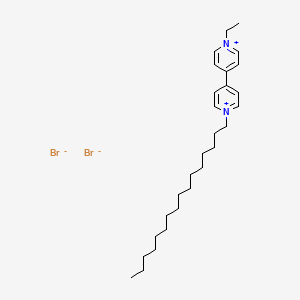

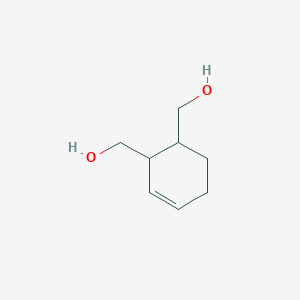
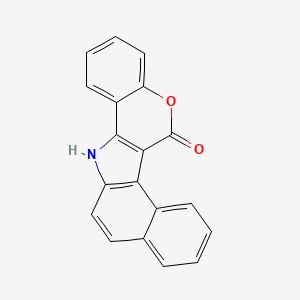
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
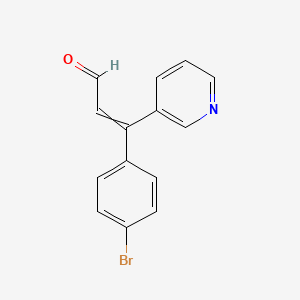
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
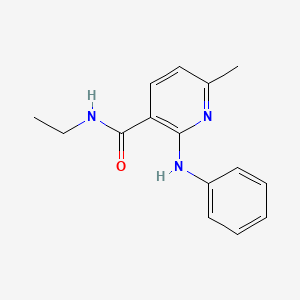
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
